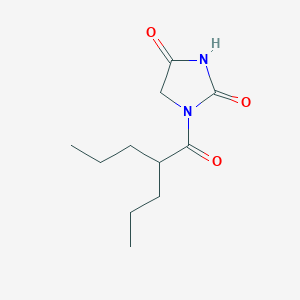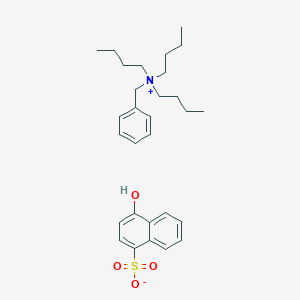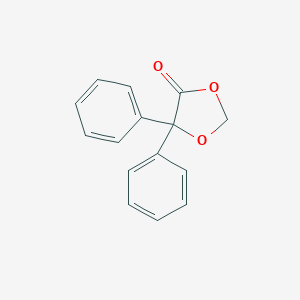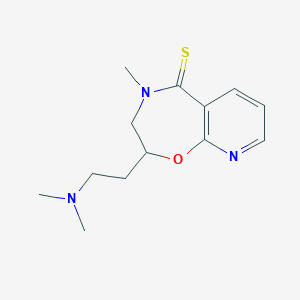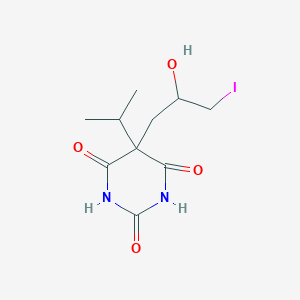
5-(2-Hydroxy-3-iodopropyl)-5-isopropylbarbituric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Hydroxy-3-iodopropyl)-5-isopropylbarbituric acid, also known as pentobarbital, is a barbiturate drug that is widely used in scientific research. It is a central nervous system depressant that induces sedation and anesthesia. Pentobarbital is synthesized by reacting diethyl malonate with urea and iodopropanol.
Mecanismo De Acción
Pentobarbital works by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. Pentobarbital binds to GABA receptors and enhances the inhibitory effect of GABA, leading to sedation, hypnosis, and anesthesia.
Efectos Bioquímicos Y Fisiológicos
Pentobarbital has a range of biochemical and physiological effects. It induces sedation, hypnosis, and anesthesia by depressing the activity of the central nervous system. It also has anticonvulsant properties and can be used to treat seizures. Pentobarbital can cause respiratory depression, hypotension, and cardiac arrest in high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pentobarbital is a useful tool for laboratory experiments because it induces a state of sedation and anesthesia that can be used to study the effects of drugs on the central nervous system. However, its use is limited by its potential side effects, including respiratory depression, hypotension, and cardiac arrest. It is also a controlled substance and requires a license to handle.
Direcciones Futuras
There are several future directions for research on 5-(2-Hydroxy-3-iodopropyl)-5-isopropylbarbituric acidl. One area of interest is the development of new barbiturate drugs that have fewer side effects and are safer to use. Another area of research is the development of new anesthesia techniques that do not require the use of barbiturate drugs. Finally, there is a need for further research on the biochemical and physiological effects of 5-(2-Hydroxy-3-iodopropyl)-5-isopropylbarbituric acidl to better understand its mechanisms of action.
Métodos De Síntesis
The synthesis of 5-(2-Hydroxy-3-iodopropyl)-5-isopropylbarbituric acidl involves a series of chemical reactions. Diethyl malonate is reacted with urea and iodopropanol in the presence of sodium ethoxide to form 5-(2-Hydroxy-3-iodopropyl)-5-isopropylbarbituric acid. The reaction is carried out under reflux for several hours until the desired product is obtained. The crude product is then purified by recrystallization to obtain pure 5-(2-Hydroxy-3-iodopropyl)-5-isopropylbarbituric acidl.
Aplicaciones Científicas De Investigación
Pentobarbital is widely used in scientific research as a sedative, hypnotic, and anesthetic agent. It is used to induce anesthesia in animals for surgical procedures and to euthanize laboratory animals. Pentobarbital is also used in neuroscience research to study the effects of drugs on the central nervous system.
Propiedades
Número CAS |
102585-91-1 |
|---|---|
Nombre del producto |
5-(2-Hydroxy-3-iodopropyl)-5-isopropylbarbituric acid |
Fórmula molecular |
C10H15IN2O4 |
Peso molecular |
354.14 g/mol |
Nombre IUPAC |
5-(2-hydroxy-3-iodopropyl)-5-propan-2-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H15IN2O4/c1-5(2)10(3-6(14)4-11)7(15)12-9(17)13-8(10)16/h5-6,14H,3-4H2,1-2H3,(H2,12,13,15,16,17) |
Clave InChI |
IBXFSFRDJYTSHK-UHFFFAOYSA-N |
SMILES |
CC(C)C1(C(=O)NC(=O)NC1=O)CC(CI)O |
SMILES canónico |
CC(C)C1(C(=O)NC(=O)NC1=O)CC(CI)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-piperidin-1-ylpropanoate](/img/structure/B10852.png)


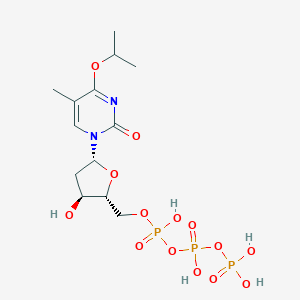
![4-[6-Cyano-2-[3-(5-cyano-1,3-diethylbenzimidazol-2-ylidene)prop-1-enyl]-3-ethylbenzimidazol-3-ium-1-yl]butane-1-sulfonate](/img/structure/B10860.png)
